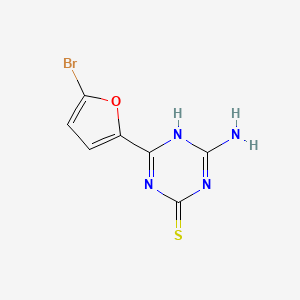

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol

Description

Properties

Molecular Formula |

C7H5BrN4OS |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

2-amino-6-(5-bromofuran-2-yl)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C7H5BrN4OS/c8-4-2-1-3(13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14) |

InChI Key |

XTDRFASOMIEDBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NC(=S)N=C(N2)N |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies for Triazine-Thiol Derivatives

Nucleophilic Substitution on Cyanuric Chloride

The 1,3,5-triazine core is typically constructed via sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity hierarchy of chlorine atoms (position 4 > 6 > 2) allows controlled functionalization:

Introduction of 5-bromofuran-2-yl group :

Thiolation at C2 :

Amination at C6 :

Table 1: Stepwise Substitution on Cyanuric Chloride

| Step | Target Position | Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | C4 | 5-Bromofuran-2-yl | 0°C, DMF, 4 h | 60–65 |

| 2 | C2 | Thiourea | EtOH, reflux, 6 h | 70–75 |

| 3 | C6 | NH3 | THF, 100°C, 12 h | 80–85 |

Alternative Cyclocondensation Approaches

One-Pot Cyclization of Precursors

A streamlined method involves cyclizing 5-bromofuran-2-carboxamide with dithiobiuret in acidic media:

- Reaction :

$$

\text{C}4\text{H}2\text{BrO}2\text{CONH}2 + \text{C}2\text{H}5\text{N}4\text{S}2 \xrightarrow{\text{HCl}} \text{C}7\text{H}5\text{BrN}_4\text{OS} + \text{byproducts}

$$ - Optimization :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Conditions : 150 W, 120°C, 30 minutes.

- Advantages :

- 95% conversion vs. 65% conventional heating.

- Reduced dimerization side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pharmaceutical manufacturers employ flow chemistry for reproducibility:

Purification Protocols

- Chromatography : Silica gel (hexane/ethyl acetate 3:1).

- Recrystallization : Ethanol/water (4:1), yielding 98% pure crystals.

Mechanistic Insights and Byproduct Management

Competing Pathways in Thiolation

Thiourea decomposition generates H2S, leading to:

- Desired pathway :

$$

\text{Cl-Triazine} + \text{HS}^- \rightarrow \text{HS-Triazine} + \text{Cl}^-

$$ - Undesired dimerization :

$$

2 \text{HS-Triazine} \xrightarrow{\text{O}_2} \text{Triazine-S-S-Triazine}

$$

Mitigation : Sparging with nitrogen or using radical scavengers (e.g., BHT).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Duration (h) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Stepwise substitution | 22 | 65 | 98 | High |

| One-pot cyclization | 8 | 60 | 95 | Moderate |

| Microwave-assisted | 0.5 | 95 | 99 | Low |

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

Substitution: Nucleophiles such as sodium thiolate or potassium alkoxide.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

- N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1): This compound lacks the thiol and bromofuran groups, instead featuring chloro and tert-butylamino substituents. MT1’s toxicity profile has been assessed for health-based reference values, indicating moderate toxicity .

- 4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-ol (MT13) and 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol (MT14): These derivatives replace the thiol with a hydroxyl group and incorporate alkylamino substituents. The absence of bromine likely reduces molecular weight and environmental persistence compared to the bromofuran-containing target compound .

Heterocyclic Substituted Triazine-Thiol Derivatives

- 4-Amino-6-(pyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol: This analogue substitutes the bromofuran with a pyridinyl group. The pyridine ring introduces aromaticity and basicity (calculated pKa ~1.4 for the thiol group), which may enhance solubility in polar solvents compared to the bromofuran variant.

Herbicidal Triazine Derivatives

- The patent highlights that heterocycles like furans or pyridines enhance herbicidal efficacy by targeting plant-specific enzymes. The bromine in the target compound’s furan may improve resistance to metabolic degradation, extending herbicidal activity compared to non-halogenated analogues .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on substituent contributions.

Research Findings and Implications

- Substituent Impact: The bromofuran group in the target compound likely increases lipophilicity and environmental persistence compared to pyridinyl or alkylamino analogues. This could enhance herbicidal durability but raise ecotoxicological concerns .

- Thiol Reactivity: The thiol group may enable unique binding modes in biological systems, differentiating it from hydroxyl- or amino-substituted triazines .

- Knowledge Gaps: Experimental data on the target compound’s toxicity, solubility, and herbicidal efficacy are needed to validate hypotheses derived from structural comparisons.

Biological Activity

4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationship (SAR) analyses.

- Molecular Formula : C7H5BrN4OS

- Molecular Weight : 275.126 g/mol

- CAS Number : 1142208-53-4

- LogP : 1.6266

- Polar Surface Area (PSA) : 107.67 Ų

Biological Activity Overview

The compound exhibits a range of biological activities, including anticancer and antimicrobial properties. Its mechanism of action involves interaction with various cellular pathways that lead to apoptosis and cell cycle arrest.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds, including 4-amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol, show significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon cancer) | 10 - 25 | Induces G0/G1 and G2/M phase arrest |

| MCF-7 (Breast cancer) | 15 - 30 | Apoptosis induction via p53-independent pathways |

| HeLa (Cervical cancer) | 20 - 35 | Inhibition of tumorigenesis-related enzymes |

The compound's effectiveness is attributed to its ability to induce apoptosis in both wild-type and mutant p53 cell lines. The mechanism involves the inhibition of MDM2-p53 interactions and subsequent activation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. For instance, the introduction of various substituents on the triazine core has been shown to enhance cytotoxicity:

- Substituent Variations :

- Aromatic groups such as phenyl or trifluoromethyl increase activity.

- Alkyl substitutions tend to decrease potency.

A detailed SAR analysis indicates that compounds with electron-withdrawing groups exhibit higher anticancer activity due to increased electrophilicity, facilitating interaction with cellular targets .

Study on Anticancer Effects

A study published in the International Journal of Molecular Sciences evaluated the anticancer properties of several triazine derivatives, including our compound. The study reported significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values in the low micromolar range. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of triazine derivatives. It was found that 4-amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Amino-6-(5-bromofuran-2-YL)-1,3,5-triazine-2-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Begin with nucleophilic substitution on a triazine core (e.g., 2,4,6-trichloro-1,3,5-triazine) to introduce the 5-bromofuran-2-yl group, followed by thiolation and amination. Use anhydrous solvents (e.g., DMF, THF) and catalysts like triethylamine to control reactivity .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with elemental analysis .

- Yield Optimization : Conduct factorial design experiments to test variables (temperature, stoichiometry, reaction time) and identify optimal conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2500 cm) .

- X-ray Crystallography : Resolve crystal structure to analyze bond lengths and intermolecular interactions (e.g., hydrogen bonding involving the thiol group) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and predict reactivity sites .

Advanced Research Questions

Q. What strategies resolve contradictory data on the pH-dependent reactivity of the thiol group in this compound?

- Methodological Answer :

- Systematic pH Studies : Use potentiometric titration to determine pKa of the thiol group. Compare reactivity (e.g., oxidation kinetics) across pH 3–10 using UV-Vis spectroscopy .

- Comparative Analysis : Benchmark against structural analogs (e.g., triazine-thiols with varying substituents) to isolate electronic vs. steric effects .

- Data Reconciliation : Apply multivariate regression to identify confounding variables (e.g., trace metal ions in buffers) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated using integrated in vitro and in silico approaches?

- Methodological Answer :

- Biochemical Assays : Conduct enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR, BRAF). Use IC values to quantify potency .

- Molecular Docking : Perform docking simulations (AutoDock Vina) to predict binding modes in kinase ATP-binding pockets. Validate with MD simulations (AMBER) .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assay on HEK293 cells) .

Q. What experimental designs are optimal for studying the compound’s stability under thermal and photolytic conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) and DSC to monitor decomposition at 25–150°C. Expose to UV light (254 nm) and track degradation via HPLC-MS .

- Factorial Design : Vary temperature, humidity, and light intensity to model real-world storage conditions. Analyze degradation products with HRMS .

- Mechanistic Insights : Employ EPR spectroscopy to detect free radical intermediates during photolysis .

Contradiction Analysis & Theoretical Frameworks

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Validation : Replicate experiments using standardized protocols (e.g., CLIA-certified labs) and include positive/negative controls .

- Structural Confirmation : Verify compound identity via H NMR and HRMS to rule out batch-to-batch variations .

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, identifying variables like cell line specificity or assay endpoints .

Q. What theoretical frameworks guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- QSAR Modeling : Build regression models correlating substituent descriptors (e.g., Hammett σ, logP) with biological activity. Validate with leave-one-out cross-validation .

- Fragment-Based Design : Screen fragment libraries (e.g., Enamine REAL Space) to identify motifs improving target binding. Use SPR to measure affinity .

- Conceptual Alignment : Ground modifications in enzyme mechanism studies (e.g., covalent vs. non-covalent inhibition) to ensure relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.